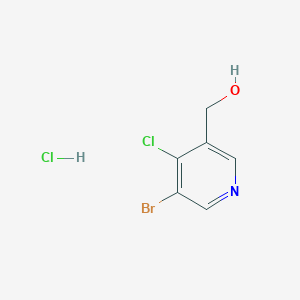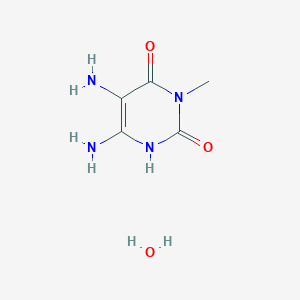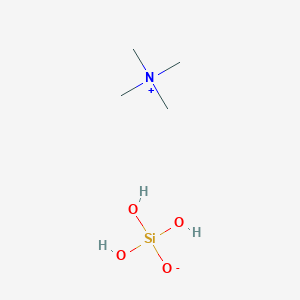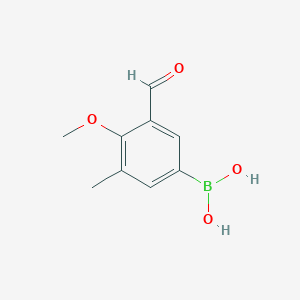
3-Bromo-4-chloropyridine-5-methanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-4-chloropyridine-5-methanol hydrochloride is a chemical compound with the CAS Number: 2121514-38-1 . It has a molecular weight of 258.93 and its IUPAC name is (5-bromo-4-chloropyridin-3-yl)methanol hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H5BrClNO.ClH/c7-5-2-9-1-4 (3-10)6 (5)8;/h1-2,10H,3H2;1H . This code provides a specific description of the molecule’s structure, including the positions of the bromine, chlorine, and hydroxyl groups on the pyridine ring.Physical And Chemical Properties Analysis
The compound has a molecular weight of 258.93 . It is stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- A study focused on the synthesis of Schiff base compounds through the condensation of bromo-chloro-salicylaldehyde with amines in methanol, leading to compounds with potential antibacterial activities. The crystal structure of these compounds was analyzed, showcasing the importance of such reactions in developing new materials with potential biological applications (Wang et al., 2008).
Applications in Organic Synthesis
- Research on the transformation of chlorinated pyrrolidin-2-ones with alkaline methoxide in methanol resulted in 5-methoxylated 3-pyrrolin-2-ones, which are useful intermediates for agrochemicals or medicinal compounds (Ghelfi et al., 2003).
Catalysis and Chemical Transformations
- A palladium-Xantphos complex was employed for the selective amination of 5-bromo-2-chloropyridine, demonstrating a high yield and excellent chemoselectivity. This highlights the utility of such halogenated pyridines in organic synthesis, specifically in the construction of complex nitrogen-containing structures (Ji et al., 2003).
Halogen Atom Migration Studies
- The rearrangement of halogen atoms in halogeno-derivatives of dihydroxypyridine was investigated, providing insight into the migration patterns of chlorine and bromine atoms within the pyridine ring. Such studies contribute to understanding the reactivity and transformation possibilities of halogenated organics (Hertog & Schogt, 2010).
Photophysical Properties
- The synthesis of organic-inorganic hybrids involving halogenated pyridines and zinc complexes revealed unique structural and photophysical properties. These compounds, through oxidative cyclization, form structures with potential applications in materials science and catalysis (Buvaylo et al., 2015).
Safety and Hazards
Propiedades
IUPAC Name |
(5-bromo-4-chloropyridin-3-yl)methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO.ClH/c7-5-2-9-1-4(3-10)6(5)8;/h1-2,10H,3H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REUPDMPLEVGWHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Br)Cl)CO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrCl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2121514-38-1 |
Source


|
| Record name | 3-Pyridinemethanol, 5-bromo-4-chloro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121514-38-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














